2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide typically involves the reaction of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol with N-isopropyl-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a phase transfer catalyst like tetrabutylammonium iodide in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
N-isopropyl-N-phenylacetamide: Another precursor used in the synthesis.
1,2,4-triazole derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N5OS |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H21N5OS/c1-4-13-17-18-15(20(13)16)22-10-14(21)19(11(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10,16H2,1-3H3 |
InChI Key |
JXYWQMLPNFTBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)N(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.